![molecular formula C12H18N2O2S B2521422 4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide CAS No. 543702-85-8](/img/structure/B2521422.png)
4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A new procedure for synthesizing 4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide derivatives was explored using commercially available 3-mercaptobutan-2-one and methyl propiolate as starting materials . The target compounds were obtained in four steps via silylanization of methyl propiolate, cyclization, selective hydrolysis, and amidation .Scientific Research Applications
Medicinal Chemistry and Drug Development
DMPTC derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. Researchers explore their pharmacological properties, including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . For instance, suprofen, a nonsteroidal anti-inflammatory drug, features a 2-substituted thiophene framework, while articaine, used as a dental anesthetic in Europe, contains a 2,3,4-trisubstituted thiophene moiety.
Biological Activity and Drug Design
Understanding the structure-activity relationship (SAR) of DMPTC derivatives aids in drug design. By modifying the substituents on the thiophene ring, scientists can fine-tune biological effects. DMPTC’s potential as an antitumor agent underscores its relevance in oncology research.
Mechanism of Action
Target of Action
Thiophene derivatives, which “4,5-Dimethyl-2-(pentanoylamino)thiophene-3-carboxamide” is a part of, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific targets of this compound would depend on its specific structure and functional groups.
properties
IUPAC Name |
4,5-dimethyl-2-(pentanoylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-4-5-6-9(15)14-12-10(11(13)16)7(2)8(3)17-12/h4-6H2,1-3H3,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBQGBDSYCUWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C(=C(S1)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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